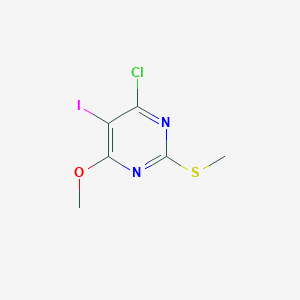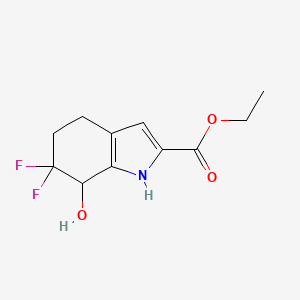
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- typically require specific reducing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
The uniqueness of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl- lies in its specific chemical structure and the distinct reactions it undergoes, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
LSHZPTCZLWATBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B8791066.png)












![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
